8-Bromo-3-methyl-9-(2-butynyl)-xanthine
Description
8-Bromo-3-methyl-9-(2-butynyl)-xanthine is a synthetic xanthine derivative with the molecular formula C₁₀H₉BrN₄O₂ and a molecular weight of 297.11 g/mol . The compound features a bromine atom at the C8 position and a 2-butynyl group at the N9 position of the xanthine core (Figure 1). These substitutions distinguish it from natural xanthines like caffeine and theobromine, which lack halogen atoms and alkyne side chains.
Synthesis: The compound is typically synthesized via alkylation of 8-bromotheophylline (8-bromo-1,3-dimethylxanthine) using 2-butynyl halides in the presence of a base such as K₂CO₃ in DMF . This method aligns with strategies for introducing substituents at the N7 or N9 positions of xanthine scaffolds .
Properties
Molecular Formula |
C₁₀H₉BrN₄O₂ |
|---|---|
Molecular Weight |
297.11 |
Synonyms |
8-Bromo-9-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,9H)-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Xanthine Derivatives
Structural and Functional Group Variations
The pharmacological and physicochemical properties of xanthine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Xanthine Oxidase (XO) Inhibition
- However, analogs like 8-bromo-1,3,7-trimethylxanthine exhibit moderate XO inhibition (IC₅₀ ~50 µM), attributed to bromine’s electron-withdrawing effects .
- In contrast, theacrine lacks XO inhibition due to its uric acid backbone but shows enhanced adenosine A₂A receptor binding .
Adenosine Receptor Modulation
- The 2-butynyl group at N9 in this compound may sterically hinder adenosine A₁/A₂A receptor binding compared to smaller substituents like methyl .
- 8-Pyrazole-substituted xanthines demonstrate potent bronchospasmolytic effects, suggesting that bulkier groups at C8 can enhance therapeutic profiles .
Antimicrobial and Antifungal Activity
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